Acides indoléiques
Indolecarboxylic acids are a class of organic compounds that exhibit unique biological and chemical properties due to the presence of both indole and carboxylic acid functional groups. These molecules are derived from indoles, which contain a benzene ring fused to an imidazole ring. When one or more hydroxyl groups on the indole structure undergo acylation with a carboxylic acid derivative, indolecarboxylic acids are formed.
These compounds have attracted significant interest in medicinal chemistry due to their potential as pharmacological agents. For instance, some indolecarboxylic acids display anti-inflammatory and antitumor activities, making them promising candidates for drug development. Additionally, they are used in the synthesis of various natural products and have applications in organic electronics.
Structurally, these compounds can be characterized by their distinct functional groups, which contribute to their diverse reactivity. In solution, indolecarboxylic acids can participate in multiple types of reactions, such as esterification, amidation, and condensation, offering a wide range of possibilities for chemical synthesis and modification.
Overall, indolecarboxylic acids represent a valuable class of compounds with potential applications across various fields, including pharmaceuticals, natural products chemistry, and materials science.
| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
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3-Bromo-5-cyanoindole-1-carboxylic acid tert-butyl ester | 348640-12-0 | C14H13BrN2O2 |
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tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate | 325800-39-3 | C14H14BrNO3 |
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Methyl indoline-6-carboxylate | 341988-36-1 | C10H11NO2 |
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1-Tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | 338760-26-2 | C15H17NO4 |
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2-Iodo-N-(tert-butoxycarbonyl)indole | 99275-46-4 | C13H14INO2 |
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tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | 885272-42-4 | C13H18N2O2 |
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8-Chloro-1,2,3,4,4a,9b-Hexahydro-Pyrido4,3-BIndole-5-Carboxylic Acid Tert-Butyl Ester | 885272-54-8 | C16H21ClN2O2 |
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Methyl 3-(aminomethyl)-1H-indole-6-carboxylate | 887582-81-2 | C11H12N2O2 |
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tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate | 887584-14-7 | C14H18N2O2 |
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3-Formyl-6-methoxyindole-1-carboxylic Acid tert-Butyl Ester | 847448-73-1 | C15H17NO4 |
Littérature connexe
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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